2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride
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Overview
Description
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5Br2ClO3S and a molecular weight of 364.44 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-methoxybenzenesulfonyl chloride using bromine in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination and sulfonation . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can lead to the formation of dibromo derivatives, while sulfonation can produce sulfonyl chloride derivatives .
Scientific Research Applications
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can form sigma-bonds with nucleophiles, leading to the formation of various intermediates and products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dibromo-5-methoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C7H5Br2ClO3S |
---|---|
Molecular Weight |
364.44 g/mol |
IUPAC Name |
2,4-dibromo-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3 |
InChI Key |
QDFBFVIIHWEADT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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